molecular formula C14H23NO3 B3005915 Tert-butyl 10-oxo-6-azaspiro[4.5]decane-6-carboxylate CAS No. 2418726-02-8

Tert-butyl 10-oxo-6-azaspiro[4.5]decane-6-carboxylate

Cat. No.: B3005915
CAS No.: 2418726-02-8
M. Wt: 253.342
InChI Key: SPLSYKCCMMYCQV-UHFFFAOYSA-N
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Description

Tert-butyl 10-oxo-6-azaspiro[4.5]decane-6-carboxylate: is a spirocyclic compound characterized by its unique structural framework. This compound is part of a class of molecules known for their potential applications in various fields, including medicinal chemistry and organic synthesis. The spirocyclic structure imparts unique chemical properties, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 10-oxo-6-azaspiro[4.5]decane-6-carboxylate typically involves the reaction of a spirocyclic precursor with tert-butyl chloroformate. One common method involves the use of N,N-dimethylformamide dimethyl acetal as a reagent . The reaction is carried out in an organic solvent such as toluene, under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 10-oxo-6-azaspiro[4.5]decane-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups .

Scientific Research Applications

Tert-butyl 10-oxo-6-azaspiro[4.5]decane-6-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 10-oxo-6-azaspiro[4.5]decane-6-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 10-oxo-6-azaspiro[4.5]decane-6-carboxylate is unique due to its specific spirocyclic structure, which imparts distinct chemical properties. This uniqueness makes it valuable for applications where other similar compounds may not be as effective.

Properties

IUPAC Name

tert-butyl 10-oxo-6-azaspiro[4.5]decane-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO3/c1-13(2,3)18-12(17)15-10-6-7-11(16)14(15)8-4-5-9-14/h4-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPLSYKCCMMYCQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(=O)C12CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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